molecular formula C14H21N3O5S2 B2754526 N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-92-9

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2754526
CAS No.: 874804-92-9
M. Wt: 375.46
InChI Key: SFHKITSMMBPOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Oxazolidinones, as represented by compounds like U-100592 and U-100766, have shown potent in vitro antibacterial activities against a wide range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These compounds inhibit bacterial protein synthesis through a unique mechanism, demonstrating effectiveness against strains resistant to other antibiotics (Zurenko et al., 1996). Another novel oxazolidinone agent, MRX-I, has been highlighted for its high activity against Gram-positive pathogens with a markedly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), addressing key safety concerns of earlier oxazolidinones (Gordeev & Yuan, 2014).

Chemical Synthesis

Advancements in the synthesis of oxazolidinone compounds and their derivatives have been demonstrated through various methodologies. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, facilitating the arylation of lactams and oxazolidinones, including those with less reactive (hetero)aryl chlorides (De, Yin, & Ma, 2017). This showcases the compound's role in enhancing the efficiency of chemical reactions to synthesize oxazolidinone derivatives.

Structure-Activity Relationships

Research on oxazolidinone derivatives has extended into exploring their structure-activity relationships, particularly in the context of developing antibacterial agents with improved safety profiles. For example, the identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents has provided insights into minimizing the activity against monoamine oxidase A, a common side effect of such compounds. This research supports the ongoing development of oxazolidinones with an enhanced safety profile while maintaining or improving their antibacterial efficacy (Reck et al., 2005).

Properties

IUPAC Name

N'-(2-methylpropyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S2/c1-10(2)8-15-13(18)14(19)16-9-11-17(5-6-22-11)24(20,21)12-4-3-7-23-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHKITSMMBPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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